
7-Hydroxy-2,5-dimethylchroman-4-one
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Overview
Description
7-Hydroxy-2,5-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyran ring, with hydroxyl and methyl groups attached at specific positions. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,5-dimethylchroman-4-one can be achieved through several methods. One common approach involves the cyclization of 3,5-dihydroxytoluene with crotonic acid in the presence of polyphosphoric acid . Another method includes the reaction of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization in aqueous sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,5-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 7-Hydroxy-2,5-dimethylchroman-4-one exhibits significant antimicrobial properties against various pathogens. A study highlighted its efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. In vitro studies indicated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Preclinical studies have shown that this compound can modulate inflammatory pathways. It has been associated with reduced levels of pro-inflammatory cytokines in animal models, indicating potential therapeutic applications in inflammatory diseases .
Cancer Research
Recent investigations into the compound's anticancer properties revealed that it can induce apoptosis in cancer cell lines. For instance, studies reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, highlighting its potential as a chemotherapeutic agent .
Pesticidal Activity
The compound has shown promise as an eco-friendly pesticide. Research indicated that it possesses fungicidal properties against various plant pathogens, making it a candidate for sustainable agricultural practices .
Plant Growth Promotion
Case studies have suggested that this compound may enhance plant growth by improving nutrient uptake and stress resistance in crops. This dual function as both a growth promoter and a protective agent against pathogens could revolutionize agricultural practices.
Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength .
Data Summary Table
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers found that formulations containing this compound exhibited significant inhibition zones against various microbial strains. The results indicated a dose-dependent response, emphasizing the compound's potential for therapeutic applications.
- Cancer Cell Viability : In vitro experiments demonstrated that treatment with varying concentrations of this compound resulted in a marked decrease in viability of MCF-7 breast cancer cells compared to control groups.
- Fungicidal Activity : Field trials showed that crops treated with this compound had lower incidences of fungal infections compared to untreated controls, suggesting its viability as an agricultural biopesticide.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,5-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, and interaction with cellular receptors. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and antimicrobial activities .
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl and methyl groups but shares the core structure.
6-Hydroxy-2,5-dimethylchroman-4-one: Similar structure with a hydroxyl group at a different position.
2,5-Dimethylchroman-4-one: Lacks the hydroxyl group but has the same methyl substitutions.
Uniqueness: 7-Hydroxy-2,5-dimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromanone derivatives .
Biological Activity
7-Hydroxy-2,5-dimethylchroman-4-one, a derivative of chromanone, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities of this compound based on current research findings.
This compound is characterized by its hydroxyl and methyl substituents on the chromanone structure. These modifications influence its biological activity and reactivity. The compound's structural formula is represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-α and interleukins, contributing to reduced inflammation.
- Antimicrobial Activity : The compound demonstrates efficacy against various microbial strains, suggesting potential applications in treating infections.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative damage in cellular models. This activity is crucial for preventing cellular aging and related diseases.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation. For instance, it can downregulate the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been reported, making it a candidate for further development as an antimicrobial agent.
Case Studies
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis of Derivatives : Various derivatives have been synthesized to enhance biological activity. For example, modifications at the hydroxyl group have been shown to increase antioxidant capacity significantly .
- In Silico Studies : Computational studies have predicted favorable interactions with key biological targets, supporting the observed experimental data regarding its bioactivity .
- Clinical Implications : The potential therapeutic applications of this compound are being explored in preclinical models for conditions such as cancer and chronic inflammatory diseases .
Properties
CAS No. |
30414-69-8 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-hydroxy-2,5-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O3/c1-6-3-8(12)5-10-11(6)9(13)4-7(2)14-10/h3,5,7,12H,4H2,1-2H3 |
InChI Key |
KWASKMVJYKZWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C(C=C2C)O |
Origin of Product |
United States |
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